molecular formula C28H20N4O2S B11121744 (3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11121744
M. Wt: 476.6 g/mol
InChI Key: PPQAUYCTSOLXFI-PBTXOSIISA-N
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Description

The compound (3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, an indole moiety, and a phenylethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylethenyl group: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the (E)-2-phenylethenyl group.

    Attachment of the indole moiety: This can be done via a condensation reaction with an appropriate indole derivative.

    Final assembly: The final compound is obtained through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

(3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-methylbenzyl)-3-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its complex structure, which combines multiple functional groups and rings, potentially leading to diverse biological activities and applications.

Properties

Molecular Formula

C28H20N4O2S

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20N4O2S/c1-18-11-13-20(14-12-18)17-31-22-10-6-5-9-21(22)24(26(31)33)25-27(34)32-28(35-25)29-23(30-32)16-15-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-15+,25-24-

InChI Key

PPQAUYCTSOLXFI-PBTXOSIISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)/C=C/C6=CC=CC=C6)S4)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C=CC6=CC=CC=C6)S4)C2=O

Origin of Product

United States

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